molecular formula C14H24N2O B7972538 3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclohexyl)methanone

3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclohexyl)methanone

Cat. No.: B7972538
M. Wt: 236.35 g/mol
InChI Key: UEBKAGFYULAQBB-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[421]nonan-3-yl(cyclohexyl)methanone is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclohexyl)methanone typically involves a multi-step process. One common method is the [3+2] cycloaddition followed by reduction and lactamization. This one-pot methodology allows for the diastereoselective synthesis of the 3,9-diazabicyclo[4.2.1]nonane-containing scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclohexyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclohexyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclohexyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3,7-Diazabicyclo[4.3.0]nonan-8-one: Another bicyclic compound with similar structural features.

    Bicyclo[3.3.1]nonane derivatives: Compounds with a similar bicyclic core but different functional groups.

Uniqueness

3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclohexyl)methanone is unique due to its specific bicyclic structure and the presence of both nitrogen atoms and a cyclohexyl group.

Properties

IUPAC Name

cyclohexyl(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c17-14(11-4-2-1-3-5-11)16-9-8-12-6-7-13(10-16)15-12/h11-13,15H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBKAGFYULAQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3CCC(C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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